beta-Himachalene
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(4aR)-3,5,5,9-tetramethyl-1,2,4a,6,7,8-hexahydrobenzo[7]annulene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24/c1-11-7-8-13-12(2)6-5-9-15(3,4)14(13)10-11/h10,14H,5-9H2,1-4H3/t14-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCOSCMLXPAQCLQ-AWEZNQCLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2C(=C(CCCC2(C)C)C)CC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C[C@H]2C(=C(CCCC2(C)C)C)CC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1461-03-6 | |
| Record name | (+)-β-Himachalene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1461-03-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | beta-Himachalene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001461036 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | .BETA.-HIMACHALENE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F8Y2422O3M | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Natural Occurrence and Ecological Roles of Beta Himachalene
Distribution in Plant Species
Beta-himachalene is a well-documented constituent of numerous plant essential oils, where its concentration can vary significantly depending on the species, geographical origin, and extraction method. It is a key aromatic compound contributing to the characteristic scent of many plants.
The essential oils derived from the wood of cedar trees (Cedrus genus) are particularly rich sources of himachalenes, with this compound often being the most abundant isomer. researchgate.net
Cedrus atlantica (Atlas Cedar): Studies have consistently identified this compound as a major component of Atlas cedarwood oil. landema.com Reported concentrations can range from 14.62% to as high as 54.21%. mdpi.comnih.gov One analysis of C. atlantica essential oil from Morocco revealed a this compound content of 51.95%, making it the predominant compound, followed by alpha-himachalene (B1203509) (15.82%) and gamma-himachalene (12.15%). mdpi.com Other studies have reported its concentration to be around 31.24% and between 23.4% to 40.4% in various samples. mdpi.comresearchgate.net
Cedrus deodara (Himalayan Cedar): Himalayan cedarwood oil also contains significant levels of this compound. houseofpureessence.commanekancor.com Analyses have shown its concentration to be approximately 12.34%, alongside alpha-himachalene (30.83%). cabidigitallibrary.org Other reports indicate that this compound can constitute between 25% and 45.8% of the essential oil. manekancor.com
Table 1: Abundance of Himachalene Isomers in Cedrus Species Essential Oils
| Species | Isomer | Reported Concentration (%) |
|---|---|---|
| Cedrus atlantica | This compound | 14.62% - 54.21% mdpi.comnih.gov |
| alpha-Himachalene | 15.63% - 15.82% mdpi.comresearchgate.net | |
| gamma-Himachalene | 12.15% - 15.54% mdpi.comnih.gov | |
| Cedrus deodara | This compound | 12.34% - 45.8% cabidigitallibrary.org |
| alpha-Himachalene | ~30.83% cabidigitallibrary.org | |
| gamma-Himachalene | Present, specific % varies houseofpureessence.comlaboratoirealtho.fr |
Beyond the Cedrus genus, this compound has been identified in a variety of other plants and plant-derived products.
Cajanus cajan (Pigeon Pea): The essential oils from the leaves, stem, and seeds of Cajanus cajan are composed mainly of sesquiterpenes, with this compound being a significant constituent. nih.govmdpi.com Its concentration in these parts ranges from 8.0% to 11.0%. nih.govresearchgate.net It is also a key aroma component in the flowers and pods of several varieties. hnxb.org.cn
Ginger (Zingiber officinale) and Anise (Pimpinella anisum): this compound has been found in both ginger and anise, where it may serve as a potential biomarker for the consumption of these food products. mdpi.comfoodb.cafoodb.ca
Propolis: This resinous mixture produced by honeybees from plant materials also contains this compound. mdpi.com In one analysis of Chinese poplar propolis, this compound was the most abundant constituent at 13.94%. nih.gov Its presence has also been noted in propolis from New Zealand and Argentina. mdpi.comconicet.gov.ar In some propolis samples, it is considered a minor component compared to oxygenated sesquiterpenes.
Abundance in Cedrus Species Essential Oils (e.g., Cedrus atlantica, Cedrus deodara)
Microbial Production and Volatile Organic Compounds (VOCs)
This compound is not exclusive to the plant kingdom; it is also produced by certain microorganisms, particularly fungi, as part of their profile of volatile organic compounds (VOCs). These microbial VOCs are low molecular weight compounds that can diffuse through the air and soil, mediating interactions between organisms.
Several species of the filamentous fungus Trichoderma are known to produce this compound. researchgate.net Studies have identified this sesquiterpene in the VOCs emitted by T. atroviride, T. viride, and other Trichoderma strains. areeo.ac.ir In some cases, the production of this compound was detected when the fungus was co-cultured with another organism, suggesting its role in microbial interactions. nih.gov
In Trichoderma, this compound is part of a complex mixture of VOCs that can include other terpenes, alcohols, and pyrones. nih.gov Research comparing different Trichoderma strains found that those which promote plant growth tended to produce a larger number of terpenes, including this compound. nih.gov The specific blend of VOCs is unique to the fungal species and even the strain, and production is influenced by environmental conditions. nih.gov The presence of this compound in these profiles suggests it may contribute to the ecological functions of the fungus, such as mediating plant-fungus or fungus-fungus interactions. nih.gov
Isolation from Trichoderma Species
Biosynthesis and Enzymatic Mechanisms of Himachalene Formation
The biosynthesis of this compound, like other terpenes, originates from the universal C5 precursors isopentenyl pyrophosphate and dimethylallyl pyrophosphate. The key step in its formation is a complex cyclization reaction catalyzed by a specific enzyme.
Research has identified and characterized a multiproduct This compound synthase (HcS) from the bacterium Cryptosporangium arvum. nih.govnih.gov This enzyme catalyzes the conversion of the C15 precursor farnesyl diphosphate (B83284) (FPP) into this compound. d-nb.info The mechanism involves an initial 1,11-cyclization of FPP, followed by a 1,3-hydride shift that stabilizes carbocation intermediates, ultimately leading to the formation of the characteristic bicyclic himachalene skeleton. nih.gov This bacterial enzyme is noted for its promiscuity, as it can also accept other precursors like geranyl diphosphate (GPP) and geranylgeranyl diphosphate (GGPP) and produce numerous side products. nih.gov The stereochemical course of the cyclization catalyzed by the bacterial synthase has been described as an unusual syn-SN2' attack. nih.gov
Mechanistic Investigations of this compound Synthase (HcS)
The biosynthesis of β-himachalene is catalyzed by the enzyme β-himachalene synthase (HcS). d-nb.info A bacterial HcS from Cryptosporangium arvum has been a subject of detailed mechanistic studies. nih.govnih.gov This enzyme exhibits promiscuity, producing not only β-himachalene but also a variety of other sesquiterpenes, and can also act on other substrates like geranyl diphosphate (GPP) and geranylgeranyl diphosphate (GGPP). nih.gov
The catalytic process of HcS is complex, involving a series of cyclizations and rearrangements. nih.govbeilstein-journals.org Investigations using isotopically labeled precursors have provided a detailed model of the catalytic mechanism. nih.gov These studies have revealed key stereochemical details of a 1,3-hydride shift and an unusual syn-SN2' 1,11-cyclization. nih.gov
Substrate Specificity and Conversion of Farnesyl Diphosphate (FPP) Analogues
The plasticity of terpene synthases, including HcS, allows for the conversion of synthetic analogues of the natural substrate, farnesyl diphosphate (FPP). d-nb.inforesearchgate.net This has been explored to generate novel compounds and to gain deeper insights into the cyclization mechanisms. d-nb.inforesearchgate.netresearchgate.net
Studies involving the enzymatic conversion of four synthetic FPP analogues by HcS and other bacterial sesquiterpene synthases have demonstrated the potential to create new chemical diversity. d-nb.info The modifications in the FPP analogues can block certain reaction pathways or open up new ones, revealing the flexibility of the enzyme's active site. d-nb.info For instance, certain analogues were shown to undergo 1,12-cyclization or 1,10-cyclization with HcS, while another was converted through an initial 1,6-cyclization, indicating that the enzyme can switch between different cyclization modes. d-nb.info
This ability of terpene synthases to accept and transform modified substrates highlights their potential in biocatalysis for generating structurally and functionally novel medium-sized terpene ethers. nih.govd-nb.inforesearchgate.net
Elucidation of Cyclization Cascades
The formation of β-himachalene by HcS involves a sophisticated cyclization cascade. researchgate.net Two main pathways have been proposed for the initial cyclization of FPP: a 1,11-cyclization and a 1,6-cyclization. d-nb.info The observation of side products arising from 1,11-cyclization, and the absence of those from 1,6-cyclization in some studies, suggests that the former may be the preferred initial step for β-himachalene formation. d-nb.info
The cyclization cascade is thought to proceed through several cationic intermediates. beilstein-journals.org The himachalyl cation is considered a key late-stage intermediate from which β-himachalene and other related sesquiterpenes are derived. nih.gov In-depth studies with isotopically labeled FPP have helped to trace the fate of individual atoms through the cascade, confirming the involvement of specific intermediates and revealing the stereochemistry of the cyclization steps. nih.gov
Chemical Ecology and Inter-species Interactions
In the realm of chemical ecology, β-himachalene plays a vital role in how plants interact with their environment, particularly in defense against herbivores and pathogens. ontosight.ai
Role in Plant Defense Mechanisms
Sesquiterpenes like β-himachalene are key components of plant defense systems. ontosight.ai Their presence in essential oils can help protect plants from various biotic stresses. The production of such defensive compounds can be constitutive or induced in response to attack. nih.gov The diversity in terpene profiles among different plant species and even individuals is driven by the evolutionary pressure of these defense mechanisms. researchgate.net
Insecticidal Properties and Plant-Insect Signaling
This compound has demonstrated notable insecticidal properties. nih.govdarwin-nutrition.frcambridge.orgwikiphyto.org Studies on the Himalayan cedarwood oil have identified β-himachalene as one of the primary insecticidal constituents, showing high toxicity against pests like the pulse beetle (Callosobruchus analis) and the housefly (Musca domestica). nih.gov Research has shown that β-himachalene can cause significant mortality in pulse beetles. nih.gov
Furthermore, β-himachalene is involved in plant-insect signaling. It can act as a repellent, deterring insects from feeding or laying eggs on the plant. darwin-nutrition.fr The presence of β-himachalene in the essential oil of Atlas Cedar is a key factor in its ability to repel insects like moths and mosquitoes. darwin-nutrition.fr Computational studies have been employed to predict the ecological interactions of β-himachalene, such as its role in plant-insect signaling, by modeling its interaction with insect olfactory receptors.
Advanced Synthetic Methodologies and Derivatization of Beta Himachalene
Total Synthesis Approaches to the Himachalane (B1243107) Skeleton
The construction of the characteristic [5.4.0]undecane core of himachalenes has been a subject of significant synthetic activity, leading to the development of several elegant and efficient strategies.
Intramolecular Diels-Alder Reaction Routes
The intramolecular Diels-Alder (IMDA) reaction represents a powerful strategy for the stereocontrolled synthesis of the himachalane framework. rsc.org This approach typically involves the construction of a linear triene precursor, which upon thermal or Lewis acid-catalyzed cyclization, yields the bicyclic core in a single, complexity-generating step.
A notable example involves the synthesis of a trienone intermediate which, through an IMDA reaction, forms the key bicyclic structure. researchgate.net Another convergent synthesis utilizes a regioselective γ-addition of a dienal to a silyloxypentadienyllithium species to create the necessary precursor for the key IMDA reaction, which proceeds to form the himachalane skeleton. capes.gov.br These strategies highlight the efficiency of the IMDA reaction in establishing the fused seven- and six-membered rings with high stereoselectivity. researchgate.netcapes.gov.br
Alternative Cyclization Strategies
Beyond the Diels-Alder approach, other cyclization methods have been successfully employed to assemble the himachalane skeleton. One such strategy involves an intramolecular cyclization of an allylic alcohol derivative, which can be stereoselectively prepared and then oxidized to a trienone before final cyclization. researchgate.net
Another distinct approach begins with 4,4-dimethyl-2-cyclohexenone and utilizes an intermolecular Diels-Alder reaction with isoprene (B109036) as a key step to build a keto ester intermediate, which is then elaborated over several steps to afford both α- and β-himachalene. cdnsciencepub.com Alternative routes have also been developed starting from different building blocks, such as tropone (B1200060) or 3-iodocyclohex-2-enone, demonstrating the versatility of synthetic design in accessing this natural product family. researchgate.net These varied strategies, including different ring-expansion and coupling reactions, provide multiple pathways to the core structure. d-nb.info
Chemical Modifications and Functionalization of beta-Himachalene
The two double bonds in β-himachalene offer reactive sites for a variety of chemical transformations, allowing for the synthesis of a wide range of derivatives. The differing steric and electronic environments of the double bonds enable selective functionalization.
Electrophilic Additions and Cycloaddition Reactions
The electron-rich double bonds of β-himachalene are susceptible to attack by electrophiles and participate readily in cycloaddition reactions. The regioselectivity of these reactions is a key feature, with the endocyclic, more substituted double bond (C6=C7) being the primary site of reactivity.
Stereoselective Epoxidation with Meta-Chloroperbenzoic Acid (m-CPBA)
The epoxidation of β-himachalene with reagents like meta-chloroperbenzoic acid (m-CPBA) is a well-studied transformation that proceeds with high selectivity. aphrc.orgaphrc.org Theoretical and experimental studies confirm that the reaction is both regioselective and stereoselective. scispace.comresearchgate.net
Regioselectivity : The reaction preferentially occurs at the more substituted, endocyclic double bond (C6=C7) within the seven-membered ring. scispace.comresearchgate.net
Stereoselectivity : The epoxidation occurs stereospecifically from the α-face of the molecule. scispace.com
Density Functional Theory (DFT) calculations indicate that the approach of m-CPBA from the α-side has a lower activation energy barrier compared to the β-side, making the formation of the α-epoxide both kinetically and thermodynamically favored. scispace.comresearchgate.net This selectivity is attributed to a combination of steric and electronic factors. aphrc.org The reaction proceeds via a concerted, one-step mechanism. scispace.com The resulting product is β-himachalene oxide. mdpi.com
Table 1: Summary of Stereoselective Epoxidation of β-Himachalene
| Parameter | Details |
|---|---|
| Reagent | Meta-Chloroperbenzoic Acid (m-CPBA) |
| Substrate | β-Himachalene |
| Site of Reaction | Endocyclic C6=C7 double bond |
| Stereoselectivity | Attack occurs on the α-face |
| Major Product | α-Monoepoxide (β-Himachalene oxide) |
| Mechanistic Insight | Lower activation energy for α-attack confirmed by DFT studies. scispace.comresearchgate.net |
Dihalocarbene Cycloaddition Studies
The reaction of β-himachalene with dihalocarbenes, such as dichlorocarbene (B158193) (:CCl₂) or dibromocarbene (:CBr₂), provides a route to cyclopropane-fused derivatives. This [1+2] cycloaddition reaction also exhibits high selectivity. imist.maresearchgate.net
Regioselectivity : The addition of the carbene occurs exclusively at the more nucleophilic C6=C7 double bond. imist.ma DFT calculations show that the electronic chemical potential of β-himachalene is higher than that of the dihalocarbene, indicating that β-himachalene acts as the nucleophile in the reaction. imist.ma
Stereoselectivity : The attack of the carbene happens on the α-face of the double bond, leading to a single major product. imist.ma The energy difference between the transition states for α- and β-attack is significant, kinetically favoring the formation of the α-adduct. imist.ma
This transformation has been used to create solid derivatives from himachalene precursors, which can be crucial for unambiguous structure determination via X-ray crystallography. iucr.org
Table 2: Dihalocarbene Cycloaddition with β-Himachalene
| Parameter | Details |
|---|---|
| Reagent | Dihalocarbenes (e.g., :CBr₂, :CCl₂) |
| Substrate | β-Himachalene |
| Site of Reaction | Endocyclic C6=C7 double bond |
| Selectivity | High regio- and stereoselectivity |
| Major Product | α-adduct (dibromocyclopropane or dichlorocyclopropane derivative) |
| Driving Force | β-Himachalene acts as a nucleophile attacking the electrophilic carbene. imist.ma |
Table 3: Compound Names and PubChem CIDs
| Compound Name | PubChem CID |
|---|---|
| This compound | 15291 |
| Meta-Chloroperbenzoic Acid (m-CPBA) | 7033 |
| This compound oxide | 573697 nih.gov |
| Dichlorocarbene | 78995 |
| Dibromocarbene | 139591 |
| Chloroform | 6212 |
| Isoprene | 6557 |
Diels-Alder Reactions on the Himachalene System
The himachalene framework, with its inherent diene system, serves as a substrate for [4+2] cycloaddition reactions, commonly known as Diels-Alder reactions. These reactions are pivotal in constructing complex polycyclic structures from the himachalene core.
β-Himachalene can function as the diene component in these reactions, particularly with electron-deficient dienophiles. An example is its reaction with maleic anhydride, which results in the formation of tricyclic adducts. The intramolecular Diels-Alder reaction of acyclic trienes has also been employed as a key step in the total synthesis of α- and β-himachalene, demonstrating the utility of this reaction in building the fundamental bicyclic olefin structure from simpler precursors. tandfonline.comcapes.gov.brtandfonline.com This approach allows for a significant increase in structural complexity in a single step. tandfonline.com
In a convergent synthesis of (±)-α and β-himachalene, an intramolecular Diels-Alder addition was a key step in forming the bicyclic core of the molecules. capes.gov.br Furthermore, the total synthesis of α-cis- and β-himachalenes has been achieved in eleven steps, highlighting an intermolecular Diels-Alder reaction as a critical maneuver. researchgate.net Theoretical studies using Density Functional Theory (DFT) have also been employed to investigate the mechanism and selectivity of cycloaddition reactions involving himachalene isomers, providing insights into the stereoselectivity of these transformations. imist.ma
| Diene | Dienophile | Reaction Type | Key Outcome | Reference |
| β-Himachalene | Maleic Anhydride | Intermolecular [4+2] | Formation of tricyclic adducts | |
| Acyclic Triene | - | Intramolecular | One-step synthesis of bicyclic olefin core | tandfonline.comtandfonline.com |
| Dienone ester & Isoprene | - | Intermolecular | Formation of the bicyclic core for α-Himachalene | |
| Acyclic Triene Precursor | - | Intramolecular | Convergent synthesis of (±)-α and β-Himachalene | capes.gov.br |
Oxidation Reactions and Oxygenated Derivatives
The oxidation of β-himachalene yields a variety of oxygenated derivatives, which are valuable intermediates in organic synthesis. The reaction conditions and oxidizing agents can be tuned to achieve different oxidation products.
One common oxidation reaction is ozonolysis, which cleaves the double bond in β-himachalene to produce ketones like himachalone. Another method involves ruthenium-catalyzed oxidation. Using a combination of ruthenium(III) chloride (RuCl₃) and sodium periodate (B1199274) (NaIO₄), β-himachalene can be oxidized to trans-himachalol with high efficiency.
Allylic oxidation represents another important transformation. The reaction of β-himachalene derivatives with N-bromosuccinimide (NBS) in a mixture of tetrahydrofuran (B95107) (THF) and water can introduce an α,β-unsaturated ketone functionality. imist.ma For instance, dichlorocyclopropane derivatives of β-himachalene undergo allylic oxidation with NBS to yield the corresponding enones in good yields. imist.ma
Epoxidation of β-himachalene, typically with meta-chloroperbenzoic acid (m-CPBA), selectively occurs at the more substituted double bond to form an epoxide. This epoxide is a versatile intermediate for further transformations. researchgate.netaphrc.org Furthermore, the oxidation of α-dehydro-ar-himachalene, a derivative of himachalene, with sodium periodate and osmium tetroxide has been optimized to produce the corresponding benzocycloheptenone in good yield. nih.gov
Previous attempts at palladium-catalyzed allylic oxidation of himachalenes often resulted in the formation of very stable π-allyl palladium complexes, which hindered further reaction. mdpi.com However, the introduction of an aromatic ring into the himachalene structure has enabled the first successful palladium-catalyzed allylic acetoxylation, yielding a novel acetoxylated derivative. mdpi.comresearchgate.net
| Substrate | Oxidizing Agent(s) | Product(s) | Yield | Reference |
| β-Himachalene | O₃ | Himachalone | - | |
| β-Himachalene | RuCl₃ / NaIO₄ | trans-Himachalol | 92% | |
| Dichlorocyclopropane derivative of β-himachalene | NBS in THF/H₂O | Enone derivative | 60-65% | imist.ma |
| β-Himachalene | m-CPBA | β-Himachalene epoxide | - | |
| α-Dehydro-ar-himachalene | NaIO₄ / OsO₄ | Benzocycloheptenone | 73% | nih.gov |
| γ-Dehydro-aryl-himachalene | Pd(OAc)₂ | Allylic acetoxylated derivative | - | mdpi.comresearchgate.net |
Reduction Reactions
Reduction reactions of himachalene and its derivatives are employed to produce more saturated hydrocarbons or to convert functional groups. Catalytic hydrogenation is a common method for reducing the double bonds within the himachalene structure.
For example, the catalytic hydrogenation of β-himachalene can lead to the formation of β-8,9-dihydrohimachalene. researchgate.netsemanticscholar.org Similarly, ar-himachalene can be obtained by the catalytic hydrogenation of α-dehydro-ar-himachalene using 10% palladium on carbon (Pd/C) in a mixture of ethyl acetate (B1210297) and methanol, affording the product in an 80% yield. nih.gov This same product can also be synthesized through the dual reduction of bisdehydro-ar-himachalene. nih.gov
The reduction of functionalized himachalene derivatives is also a key synthetic step. In the total synthesis of (±)-β-himachalene, a ketone intermediate was converted to the corresponding enol phosphate (B84403), which was then reduced using lithium in an ethylamine-tetrahydrofuran-tert-butyl alcohol system to yield the final product. researchgate.netcdnsciencepub.com
| Substrate | Reducing Agent(s) | Solvent/Catalyst | Product | Yield | Reference |
| β-Himachalene | H₂ | - | β-8,9-Dihydrohimachalene | - | researchgate.netsemanticscholar.org |
| α-Dehydro-ar-himachalene | H₂ | 10% Pd/C in Ethyl acetate/Methanol | ar-Himachalene | 80% | nih.gov |
| Bisdehydro-ar-himachalene | H₂ | 10% Pd/C in Ethyl acetate/Methanol | ar-Himachalene | - | nih.gov |
| Enol phosphate of a ketone intermediate | Li | Ethylamine-THF, tert-butyl alcohol | (±)-β-Himachalene | - | researchgate.netcdnsciencepub.com |
Amination and Nitrogen-Containing Derivatives
The introduction of nitrogen-containing functional groups into the himachalene scaffold leads to derivatives with potential biological activities. nih.govd-nb.info Various synthetic strategies have been developed to achieve amination.
A multi-step route starting from β-himachalene can yield β-amino-α,β-unsaturated ketone derivatives. This involves initial cyclopropanation, followed by allylic oxidation to an enone, and subsequent treatment with sodium azide (B81097) and trifluoroacetic acid to introduce the amino group precursor.
Another approach involves the synthesis of imine derivatives from a benzocycloheptenone intermediate, which is itself derived from α-dehydro-ar-himachalene. The reaction of this ketone with various amines using dry silica (B1680970) gel as a Lewis acid catalyst smoothly produces novel imine compounds in good yields (65-79%). nih.gov
Furthermore, N-acetamide-based himachalenes have been synthesized through the Lewis acid-catalyzed rearrangement of epoxy-himachalenes in acetonitrile (B52724), which acts as both the solvent and the nitrogen source. colab.wsthieme-connect.com This reaction provides access to new chiral polycyclic N-acetamide compounds. colab.wsthieme-connect.com The synthesis of aryl-himachalene benzylamine (B48309) derivatives has also been reported via a chloromethylation reaction followed by amination with various aromatic amines. colab.wsresearchgate.net
| Starting Material | Key Reagents | Reaction Type | Product Class | Yield | Reference |
| β-Himachalene | 1. CHCl₃/NaOH/TEBA-Cl 2. NBS 3. NaN₃/CF₃CO₂H | Cyclopropanation, Oxidation, Azide Addition | β-Amino-α,β-unsaturated ketones | - | |
| Benzocycloheptenone | Various amines, Dry silica gel (H) | Imine Formation | Imine derivatives of aryl himachalene | 65-79% | nih.gov |
| Epoxy-himachalenes | BF₃·OEt₂, Acetonitrile | Rearrangement/Ritter Reaction | N-acetamide-based himachalenes | - | colab.wsthieme-connect.com |
| Aryl-himachalene | 1. Paraformaldehyde, ZnCl₂ 2. Aromatic amines | Chloromethylation, Amination | Aryl-himachalene benzylamines | - | colab.wsresearchgate.net |
Rearrangements of Epoxy-Himachalenes
Epoxides derived from β-himachalene are valuable intermediates that can undergo acid-catalyzed rearrangements to produce a variety of enantiomerically pure ketones and other polycyclic compounds. researchgate.netaphrc.orgresearchgate.net The course of these rearrangements is highly dependent on the nature of the acid catalyst (Lewis or Brønsted) and the reaction conditions. researchgate.netaphrc.orgcolab.ws
The study of the acid-catalyzed rearrangement of various epoxides derived from β-himachalene has shown that several new chiral ketones can be obtained in good yields and with high selectivity. researchgate.netaphrc.orgresearchgate.net Mechanistic explanations for the formation of these products have been proposed. researchgate.netaphrc.org
Lewis acids such as boron trifluoride etherate (BF₃·OEt₂) have been shown to be efficient and selective catalysts for these rearrangements, operating under mild conditions. colab.ws For example, the BF₃·OEt₂-catalyzed rearrangement of specific epoxy-himachalenes can selectively afford new enantiomerically pure ketones in good yields. colab.ws
Furthermore, these rearrangements can be coupled with the introduction of other functional groups. When acetonitrile is used as the solvent, it can also act as a nucleophile in a Ritter-type reaction following the initial rearrangement, leading to the formation of N-acetamide-based himachalenes. colab.wsthieme-connect.com This provides a direct route to nitrogen-containing polycyclic derivatives from epoxy-himachalenes. colab.wsthieme-connect.com The use of different Lewis acids can influence the selectivity, yielding different N-acetamide products. colab.wsthieme-connect.com
| Substrate | Catalyst | Solvent | Key Product Type | Reference |
| Epoxides derived from β-himachalene | Various Lewis and Brønsted acids | - | Enantiomerically pure ketones | researchgate.netaphrc.orgresearchgate.netacs.org |
| Epoxy-himachalenes | BF₃·OEt₂ | Dichloromethane (B109758) | Chiral polycyclic ketones | colab.ws |
| Epoxy-himachalenes | BF₃·OEt₂ | Acetonitrile | Chiral N-acetamide compounds | colab.wsthieme-connect.com |
| Epoxy-himachalenes | Various Lewis acids | Acetonitrile | Chiral N-acetamide compounds | colab.wsthieme-connect.com |
Advanced Spectroscopic and Analytical Characterization of Beta Himachalene and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, including the sesquiterpene β-himachalene and its derivatives. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the carbon skeleton and the surrounding chemical environment.
¹H and ¹³C NMR for Structural Assignment
Proton (¹H) and carbon-13 (¹³C) NMR are fundamental one-dimensional techniques that provide essential data for assigning the structure of β-himachalene. The chemical shift (δ) of each nucleus in the NMR spectrum is indicative of its local electronic environment, allowing for the differentiation of various protons and carbons within the molecule.
In a study of a newly synthesized β-amino-α,β-unsaturated ketone derivative of β-himachalene, ¹H and ¹³C NMR spectra were crucial for its characterization. researchgate.net The analysis of the spectra revealed the presence of specific functional groups and their connectivity. For instance, the ¹³C NMR spectrum showed signals corresponding to a methylene (B1212753) group alpha to a ketone, a methine singlet, and several quaternary carbons, including two alkene carbons and one carbonyl carbon. researchgate.net
The chemical shifts for β-himachalene are influenced by factors such as the presence of electronegative atoms and steric effects. pressbooks.pub Generally, carbons in aliphatic regions resonate at lower chemical shifts (10-40 ppm), while those in alkene or aromatic systems appear at higher chemical shifts (110-150 ppm). bhu.ac.in The signals for carbons attached to oxygen or other heteroatoms are shifted further downfield. bhu.ac.in The interpretation of these shifts, along with the integration of ¹H NMR signals (which corresponds to the number of protons), provides a foundational understanding of the molecular structure.
| Carbon Atom | Chemical Shift (δ) in ppm | Description |
|---|---|---|
| C1 | 35.31 | Methylene in α of the ketone |
| C3 | 49.44 | Methine |
| C7 | 32.60 | Quaternary carbon |
| C11 | 38.02 | Quaternary carbon |
| C12 | 76.79 | Quaternary carbon |
| C4 | 160.71 | Alkene carbon |
| C5 | 106.84 | Alkene carbon |
| O=C6 | 192.75 | Carbonyl carbon |
Two-Dimensional NMR Techniques (HSQC, COSY, NOESY)
Two-dimensional (2D) NMR techniques provide significantly more structural information by revealing correlations between different nuclei. wikipedia.org These methods are invaluable for unambiguously assigning the complex spectra of molecules like β-himachalene.
Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates the chemical shifts of protons directly bonded to heteronuclei, most commonly ¹³C. wikipedia.org In the analysis of a β-himachalene derivative, HSQC was used to confirm the connectivity between specific protons and carbons, for example, correlating a proton at 2.48 ppm with a carbon at 49.44 ppm. researchgate.net
Correlation Spectroscopy (COSY): COSY spectra show correlations between protons that are coupled to each other, typically through two or three bonds. wikipedia.org This information is critical for tracing out the spin systems within a molecule and establishing the connectivity of adjacent protons.
Nuclear Overhauser Effect Spectroscopy (NOESY): NOESY reveals correlations between protons that are close to each other in space, regardless of whether they are directly bonded. wikipedia.org This technique is particularly powerful for determining the stereochemistry and three-dimensional conformation of a molecule. For a β-himachalene derivative, NOESY analysis helped to establish the relative stereochemistry by showing the spatial proximity of specific protons, such as the correlation between a proton at 2.48 ppm and methyl groups on the same face of the cycloheptane (B1346806) ring. researchgate.net
Isotopic Labeling and NMR for Mechanistic Insights
Isotopic labeling, where atoms in a molecule are replaced with their isotopes (e.g., ¹³C or ¹⁵N), is a powerful tool when combined with NMR to probe reaction mechanisms and biosynthetic pathways. sigmaaldrich.comsilantes.com The incorporation of these labels can be tracked through a series of reactions, providing detailed information about bond formations and rearrangements.
In a study investigating the biosynthesis of β-himachalene, researchers used isotopically labeled precursors to understand the enzymatic reactions involved. beilstein-journals.org By feeding microorganisms with specifically ¹³C-labeled farnesyl pyrophosphate (FPP) isotopomers, they were able to follow the fate of each carbon atom in the formation of β-himachalene and other sesquiterpenes. beilstein-journals.org The analysis of the ¹³C NMR spectra of the resulting labeled products revealed the stereochemical course of key steps, such as a 1,3-hydride migration and the initial 1,11-cyclization. beilstein-journals.org This approach provided a detailed mechanistic model for the multiproduct (+)-β-himachalene synthase. beilstein-journals.org
Mass Spectrometry (MS)
Mass spectrometry (MS) is a vital analytical technique that measures the mass-to-charge ratio of ions. It is widely used for the identification and quantification of compounds in complex mixtures and for elucidating their structures based on fragmentation patterns.
Gas Chromatography-Mass Spectrometry (GC-MS) for Profile Analysis
Gas chromatography-mass spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. scielo.br It is particularly well-suited for the analysis of volatile and semi-volatile compounds like β-himachalene in complex mixtures, such as essential oils. mdpi.com
In several studies, GC-MS has been employed to identify β-himachalene as a significant component in the essential oils of various plants, including Kadsura coccinea and Angelica keiskei (ashitaba). windows.netresearchgate.net The process involves injecting the sample into the GC, where individual components are separated based on their boiling points and interactions with the stationary phase of the column. As each component elutes from the column, it enters the mass spectrometer, where it is ionized and fragmented. The resulting mass spectrum serves as a "fingerprint" that can be compared to spectral libraries for identification. For instance, in the analysis of ashitaba leaf extract, β-himachalene was identified by matching its mass spectrum with the database. researchgate.net
Electron Ionization Mass Spectrometry (EIMS) Fragmentation Mechanisms
Electron ionization mass spectrometry (EIMS) is a common ionization technique where high-energy electrons bombard the sample molecules, causing them to ionize and fragment in a reproducible manner. nih.gov The study of these fragmentation patterns can provide valuable structural information.
The EIMS fragmentation of sesquiterpenes like β-himachalene can be complex. Mechanistic investigations using isotopically labeled β-himachalene have provided insights into these fragmentation pathways. nih.gov By analyzing the mass spectra of specifically ¹³C-labeled β-himachalene isotopomers, researchers were able to propose detailed fragmentation mechanisms for key ions observed in the EIMS spectrum. beilstein-journals.orgbeilstein-journals.org This approach allows for a more confident interpretation of the mass spectrum and can aid in the differentiation of isomers. The fragmentation is often directed by the inherent structural features of the molecule, such as the location of double bonds and methyl groups, leading to characteristic losses of neutral fragments. nih.gov
| m/z (mass-to-charge ratio) | Proposed Fragment | Significance |
|---|---|---|
| 204 | [M]⁺ | Molecular Ion |
| 189 | [M - CH₃]⁺ | Loss of a methyl group |
| 161 | [M - C₃H₇]⁺ | Loss of a propyl fragment |
| 105 | [C₈H₉]⁺ | Common fragment in many terpenes |
| 91 | [C₇H₇]⁺ | Tropylium ion, a stable fragment |
X-ray Crystallography for Absolute Stereochemical Determination
X-ray crystallography stands as the definitive method for the unambiguous determination of a molecule's three-dimensional structure, including its absolute stereochemistry. For complex chiral molecules like beta-himachalene, obtaining a single crystal suitable for X-ray diffraction can be challenging. Consequently, researchers often rely on synthesizing crystalline derivatives of the parent compound to facilitate analysis.
The process involves directing a beam of X-rays onto a single crystal of a this compound derivative. The subsequent diffraction pattern is recorded and analyzed to generate a detailed electron density map of the molecule. This map allows for the precise determination of atomic positions, bond lengths, and bond angles, ultimately revealing the molecule's complete and rigid structure.
Several studies have successfully employed this technique to confirm the structure and stereochemistry of synthetic derivatives of this compound. For instance, the molecular structures and relative stereochemistries of various tetrahalogenated derivatives have been unequivocally elucidated through single-crystal X-ray diffraction. imist.ma Similarly, the structures of novel compounds, such as a β-amino-α,β-unsaturated ketone derived from β-himachalene, have been confirmed using this method. biointerfaceresearch.comresearchgate.net In another example, the stereochemistry of an α-oxiran bridge in a diepoxide derivative was confirmed by X-ray diffraction analysis. researchgate.net The crystal structure of an acyl-hydroperoxide derivative formed from ar-himachalene has also been resolved, revealing a rearranged tetrahydronaphthalene skeleton. mdpi.com These examples underscore the power of X-ray crystallography in providing incontrovertible proof of stereochemical configurations in complex himachalene derivatives.
Vibrational Spectroscopy (FTIR) for Functional Group Analysis
Fourier-transform infrared (FTIR) spectroscopy is a vital analytical tool for identifying the functional groups present within a molecule. When a sample is exposed to infrared radiation, its chemical bonds vibrate at specific frequencies, absorbing radiation and creating a unique spectral fingerprint.
For this compound, which is a hydrocarbon, the FTIR spectrum is characterized by specific absorption bands. The analysis of essential oils rich in himachalenes, such as that from Cedrus atlantica, reveals key spectral features. cerist.dz The presence of alkene C=C bonds is typically indicated by stretching vibrations in the region of 1620-1640 cm⁻¹. cerist.dz The various C-H bonds also produce characteristic signals, including stretching and bending vibrations for sp²-hybridized carbons (associated with the double bonds) and sp³-hybridized carbons (in the saturated parts of the rings).
When this compound is chemically modified to create derivatives, FTIR is instrumental in confirming the addition of new functional groups. For example, the synthesis of a β-amino-α,β-unsaturated ketone derivative showed distinct bands corresponding to the newly introduced groups. biointerfaceresearch.comresearchgate.net
The following table summarizes typical FTIR absorption bands observed in a derivative of this compound. biointerfaceresearch.comresearchgate.net
| Wavenumber (cm⁻¹) | Functional Group | Vibration Type |
| 3336, 3209 | N-H | Stretching |
| 2930 | C-H (alkane) | Stretching |
| 1648 | C=O (ketone) | Stretching |
| 1542 | C=C | Stretching |
This data clearly demonstrates the utility of FTIR in verifying the molecular structure of this compound and its derivatives by providing direct evidence of their constituent functional groups.
Advanced Chromatographic Techniques
Chromatography encompasses a set of laboratory techniques used for the separation of mixtures. For a compound like this compound, which is often found in complex essential oil matrices alongside its isomers, advanced chromatographic methods are indispensable for isolation, purity assessment, and chiral analysis.
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
High-Performance Liquid Chromatography (HPLC) is a powerful technique used to separate, identify, and quantify each component in a mixture. It is particularly useful for assessing the purity of a this compound sample. To achieve this, a solution of the sample is passed through a column packed with a solid adsorbent material (the stationary phase) using a liquid solvent (the mobile phase) at high pressure.
The separation is based on the differential partitioning of the sample components between the stationary and mobile phases. For himachalenes, reversed-phase HPLC is common, where the stationary phase is nonpolar. In this setup, more nonpolar compounds move more slowly through the column. By comparing the retention time of the main peak in a sample to that of a known standard, the identity of this compound can be confirmed.
Purity is determined by analyzing the resulting chromatogram. A single, sharp peak indicates a high degree of purity. The presence of other peaks suggests impurities, which can be quantified by their peak area relative to the main peak. It is recommended that samples be at least 95% pure, as verified by HPLC, for use in further studies, as isomeric impurities could influence results. Preparative HPLC, which uses larger columns, can be employed to isolate pure this compound from these mixtures for use as a reference standard or for further research.
Chiral Phase Gas Chromatography for Enantiomeric Excess Determination
This compound is a chiral molecule, meaning it exists in two non-superimposable mirror-image forms called enantiomers, such as (R)-β-himachalene and (S)-β-himachalene. nih.govnih.gov While these enantiomers have identical physical properties, they can exhibit different biological activities. Therefore, determining the enantiomeric composition, or enantiomeric excess (ee), of a sample is critical.
Chiral Phase Gas Chromatography (GC) is the premier technique for this purpose. chromatographyonline.com It is a highly selective method that utilizes a chiral stationary phase (CSP) within the GC column. chromatographyonline.comuni-muenchen.de These CSPs are typically based on derivatized cyclodextrins, which create a chiral environment inside the column. chromatographyonline.comuni-muenchen.de
As the volatile enantiomers travel through the chiral column, they form transient, diastereomeric complexes with the CSP. The differing stability of these complexes for each enantiomer leads to different retention times, allowing for their separation and quantification. uni-muenchen.de For instance, an Agilent Cyclosil-B capillary column is a type of chiral column that can be used for the analysis of terpene enantiomers. beilstein-journals.org By integrating the peak areas of the two separated enantiomers in the chromatogram, the enantiomeric excess can be precisely calculated, providing a reliable measure of the sample's stereochemical purity.
Computational Chemistry and Theoretical Modeling of Beta Himachalene
Density Functional Theory (DFT) Applications
Density Functional Theory (DFT) has emerged as a powerful tool for investigating the electronic structure and reactivity of beta-himachalene. Calculations are often performed using functionals like B3LYP with basis sets such as 6-311+G(d,p) to provide accurate results. africaresearchconnects.com
DFT calculations have been instrumental in elucidating the mechanisms of various reactions involving this compound. For instance, the epoxidation of this compound with meta-chloroperbenzoic acid (m-CPBA) has been shown to proceed through a one-step, asynchronous concerted mechanism. scispace.comresearchgate.net Theoretical studies have successfully located the transition states for these reactions, often using methods like QST2, and validated them by identifying a single imaginary frequency in the Hessian matrix. africaresearchconnects.comscispace.comresearchgate.net This analysis confirms that the reaction occurs without the formation of a stable intermediate. scispace.com Intrinsic Reaction Coordinate (IRC) calculations further support these findings by mapping the reaction pathway from the transition state to the products. scispace.comresearchgate.net
In the reaction with m-CPBA, theoretical calculations show that the attack preferentially occurs at the most substituted double bond (C6=C7). africaresearchconnects.comsemanticscholar.org The activation energies for the α and β attacks on this bond have been calculated, revealing that the α-attack is kinetically favored. researchgate.net Specifically, the activation energies for the attack on the C6=C7 double bond are reported as 13.8 kcal·mol⁻¹ for the α-side and 17.5 kcal·mol⁻¹ for the β-side. researchgate.net
Similarly, the cycloaddition reaction of dibromocarbene (:CBr2) with this compound has been studied using DFT. The reaction is characterized as a one-step mechanism, and the analysis of stationary points along the reaction path provides insights into the energetics of the process.
DFT calculations have proven to be highly effective in predicting the chemo-, regio-, and stereoselectivity of reactions involving this compound, with results that are in strong agreement with experimental outcomes.
In the epoxidation with m-CPBA, DFT studies correctly predict that the reaction is chemoselective, targeting the more substituted C6=C7 double bond over the C2=C3 double bond. africaresearchconnects.comscispace.com Furthermore, the calculations demonstrate high stereoselectivity, with the α-attack being favored, leading to the formation of the α-stereoisomer as the major product. semanticscholar.orgresearchgate.net This selectivity is attributed to the lower activation energy of the transition state for the α-attack. researchgate.net
For cycloaddition reactions with carbenes like dibromocarbene (:CBr2) and dichlorocarbene (B158193) (:CCl2), DFT explains the observed total chemo- and regioselectivity. imist.ma The reaction with one equivalent of dibromocarbene leads to a single product resulting from the attack on the C6=C7 double bond from the α-face. imist.ma The treatment of β-himachalene with CHBr3 in dichloromethane (B109758) leads to two products with yields of 15% and 85%, indicating a regiospecific and stereoselective reaction. The energy profiles of the competing reaction paths show that the transition state leading to the major product is energetically favored.
The theoretical investigation of the reaction with dichlorocarbene also shows that the reaction is stereoselective and chemospecific, with the attack occurring at the α side of the C6=C7 double bond. researchgate.net
To understand the observed selectivity, various local reactivity descriptors derived from DFT are employed. These include global and local reactivity indices such as electronic chemical potential (μ), chemical hardness (η), electrophilicity (ω), and nucleophilicity (N). scispace.comimist.ma
Studies have shown that in reactions with electrophiles like m-CPBA and carbenes, this compound acts as the nucleophile. scispace.comresearchgate.netimist.ma For instance, the electronic chemical potential of this compound (μ = -2.99 eV) is higher than that of m-CPBA (μ = -4.74 eV), indicating a global electron density transfer from this compound to m-CPBA. scispace.comsemanticscholar.org The global electrophilicity (ω) and nucleophilicity (N) indices further support this, with this compound having a higher nucleophilicity (N = 3.19 eV) and lower electrophilicity (ω = 0.76 eV) compared to m-CPBA (N = 1.77 eV, ω = 2.14 eV). scispace.com
Local reactivity descriptors like Fukui functions (f+k, f-k) and the dual descriptor are used to identify the most reactive sites within the molecule. scispace.comimist.ma The nucleophilic Parr functions, for example, indicate that the C6=C7 double bond is the most nucleophilic region of this compound, which explains the chemoselectivity of electrophilic attacks. alliedacademies.org The most nucleophilic center of β-himachalene has been identified as the C6 carbon atom. These descriptors are capable of distinguishing between nucleophilic and electrophilic attack sites, as they have positive values at sites prone to nucleophilic attack and negative values at sites prone to electrophilic attack. imist.ma The Zeroual function has also been proposed as a regioselectivity descriptor, showing that the C6=C7 double bond is more nucleophilic than the C2=C3 double bond. researchgate.net
| Reactant | Electronic Chemical Potential (μ) (eV) | Chemical Hardness (η) (eV) | Global Electrophilicity (ω) (eV) | Global Nucleophilicity (N) (eV) |
| This compound | -2.99 scispace.com | Data not available | 0.76 scispace.com | 3.19 scispace.com |
| m-CPBA | -4.74 scispace.com | Data not available | 2.14 scispace.com | 1.77 scispace.com |
| Dibromocarbene | Data not available | Data not available | Data not available | Data not available |
| Dichlorocarbene | Data not available | Data not available | Data not available | Data not available |
Prediction of Chemo-, Regio-, and Stereoselectivity in Reactions
Molecular Dynamics and Docking Simulations
Beyond reaction chemistry, computational methods are used to explore the biological activities of this compound and its derivatives. Molecular dynamics (MD) and molecular docking simulations are key techniques in this area.
Molecular docking studies have been conducted to predict the binding affinities and interaction modes of this compound derivatives with various biological targets, such as enzymes implicated in diseases. For example, derivatives of this compound have been synthesized and their binding affinity to enzymes like Acetylcholinesterase (AChE) and Cytochrome P450 3A4 (CYP3A4) has been evaluated through docking simulations, suggesting potential applications in neurodegenerative diseases. biointerfaceresearch.comresearchgate.net
In one study, novel semicarbazone, thiosemicarbazone, and thiazole (B1198619) derivatives of this compound were synthesized and showed cytotoxic effects against several human cancer cell lines. aphrc.org Molecular docking revealed that the most potent compounds formed stable complexes with caspase-3, leading to its activation and inducing apoptosis. aphrc.org The binding free energy of these ligand-protein complexes can be estimated using methods like MM-GBSA to assess their thermodynamic favorability. researchgate.net
Computational modeling is also applied to understand the role of this compound in ecological interactions, particularly in insect olfaction. Insects detect odors via olfactory receptors (ORs) located on their antennae. frontiersin.orgmdpi.com Molecular docking can be used to model the interactions between this compound and insect odorant-binding proteins (OBPs), which are crucial for transporting odorants to the receptors.
Prediction of Ligand-Target Interactions (e.g., Enzyme Binding Affinities)
Quantum Chemical Calculations for Electronic Structure
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by the arrangement of its electrons. For this compound, these methods reveal key details about its stability, reactivity, and the nature of its chemical bonds.
Natural Bond Orbital (NBO) Analysis
Natural Bond Orbital (NBO) analysis is a computational technique used to study the distribution of electron density in a molecule and the interactions between its orbitals. While specific NBO analysis data tables for this compound are not widely published in readily accessible literature, the principles of NBO theory allow for a theoretical understanding of its electronic structure.
Molecular Electrostatic Potential (MEP) Mapping
Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. The MEP surface is plotted over the molecule's electron density, with different colors representing varying electrostatic potential values.
For this compound, MEP maps are used to identify its electron-rich and electron-poor regions. researchgate.netresearchgate.net Theoretical studies suggest that the regions around the double bonds are the most electron-rich (nucleophilic), typically colored red or yellow on an MEP map. researchgate.net These areas represent the most likely sites for electrophilic attack. Conversely, the regions associated with the hydrogen atoms of the alkyl groups would exhibit a positive electrostatic potential (electrophilic), generally colored in shades of blue.
Quantum mechanical calculations, such as Density Functional Theory (DFT), can generate these MEP maps, revealing the structural motifs critical for bioactivity. researchgate.net For example, the regioselectivity of epoxidation reactions on this compound has been explained by analyzing its frontier molecular orbitals and MEP. researchgate.net The electron density is particularly high around the C6=C7 double bond, which is consistent with this position being the preferential site of attack for electrophilic reagents. researchgate.net
Ab Initio Methods for Structure-Activity Relationship (SAR) Studies
Ab initio methods, which are based on first principles of quantum mechanics without the use of experimental data for parameterization, are instrumental in establishing Structure-Activity Relationships (SAR). These studies aim to understand how the specific structural features of a molecule like this compound influence its biological effects.
Analysis of Intra- and Intermolecular Interactions
The biological function of this compound is also governed by its interactions with its molecular environment. Ab initio methods can be used to analyze both the internal forces that stabilize the molecule's conformation and the external forces that dictate its interactions with other molecules, such as receptors or solvents.
Intramolecular Interactions: These are non-covalent interactions within the this compound molecule itself. These can include van der Waals forces and steric hindrance between different parts of the molecule, which play a crucial role in determining its preferred three-dimensional shape. For derivatives of this compound, intramolecular hydrogen bonding has also been analyzed. researchgate.net
Intermolecular Interactions: These are the forces between this compound and other molecules. Computational techniques such as Hirshfeld surface analysis and 2D fingerprint plots have been employed for related himachalene derivatives to visualize and quantify these interactions. researchgate.netscience.gov These analyses can reveal the nature and extent of intermolecular contacts, such as:
Van der Waals Forces: These are the primary intermolecular forces for a non-polar hydrocarbon like this compound, arising from temporary fluctuations in electron density. These are critical for its binding to hydrophobic pockets in biological targets.
Hydrogen Bonds: While this compound itself cannot act as a hydrogen bond donor, the electron-rich pi systems of its double bonds could potentially act as weak hydrogen bond acceptors. Hydroxylated derivatives of this compound are capable of forming stronger hydrogen bonds, which has been shown to enhance their biological activity. researchgate.net
Hydrophobic Interactions: These describe the tendency of non-polar molecules like this compound to aggregate in aqueous environments, which is a key driving force for its binding to the non-polar regions of proteins.
Molecular docking studies, which are a form of computational modeling, have been used for derivatives of himachalenes to predict how they bind to the active sites of proteins, further elucidating the importance of these intermolecular interactions in their biological function. researchgate.netupi.edu
Mechanistic Investigations of Biological Interactions of Beta Himachalene
Molecular Mechanisms of Antimicrobial Action
The antimicrobial properties of beta-himachalene are a key area of research, with studies aiming to elucidate the precise mechanisms by which it inhibits the growth of pathogenic microorganisms.
The primary antimicrobial mechanism of action for this compound involves the disruption of microbial cell membranes. As a lipophilic sesquiterpene, it can interact with and penetrate the phospholipid bilayer of bacterial cells. nih.govencyclopedia.pub This interaction compromises the structural integrity of the cell membrane, leading to increased permeability, leakage of essential intracellular components such as proteins and ions, and ultimately, cell lysis and death. encyclopedia.pub This mechanism is a recognized mode of action for many terpenoid compounds, which leverage their lipophilicity to destabilize microbial membranes. nih.gov
Research has demonstrated the efficacy of this compound against a range of bacterial pathogens. Studies have documented its inhibitory activity against both Gram-positive and Gram-negative bacteria. nih.gov The table below summarizes the bacterial pathogens reported to be susceptible to this compound.
| Bacterial Pathogen | Gram Stain | Reference |
| Staphylococcus aureus | Positive | nih.gov |
| Listeria monocytogenes | Positive | nih.gov |
| Enterococcus faecium | Positive | nih.gov |
| Salmonella Enteritidis | Negative | nih.gov |
| Escherichia coli | Negative | nih.gov |
| Pseudomonas aeruginosa | Negative | nih.gov |
While its action against various bacteria is documented, detailed comparative studies on its specific efficacy against fungal pathogens are less prevalent in current scientific literature.
Disruption of Microbial Cell Membranes
Pathways of Anti-inflammatory Modulation
This compound has demonstrated anti-inflammatory properties, which are attributed to its ability to modulate specific signaling pathways involved in the inflammatory response.
The anti-inflammatory activity of this compound is linked to its capacity to inhibit the production of pro-inflammatory cytokines and other chemical mediators that promote inflammation. Sesquiterpenes, as a class, are known to modulate key inflammatory signaling pathways, such as the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways, which regulate the expression of inflammatory genes. mdpi.comnih.gov By suppressing these signaling cascades, this compound can effectively reduce the synthesis and release of molecules like interleukins and tumor necrosis factor-alpha (TNF-α), thereby mitigating the inflammatory response. frontiersin.org
Antioxidant Activity and Free Radical Scavenging Mechanisms
Beyond its other biological effects, this compound functions as an antioxidant. This activity is centered on its ability to act as a free radical scavenger. Free radicals are highly reactive molecules that can cause oxidative stress, leading to cellular damage. This compound can neutralize these radicals, protecting cells from oxidative damage. The antioxidant action of sesquiterpenes is considered a fundamental basis for many of their other observed biological activities, including their anti-inflammatory and cytoprotective effects. nih.govmdpi.com
Investigations into Anticancer Molecular Pathways
Scientific investigations have explored the potential of himachalene-type sesquiterpenes in oncology, with a focus on their impact on molecular pathways that govern cancer cell proliferation, survival, and apoptosis. A specific derivative, β-2-himachalen-6-ol, has been the subject of detailed studies to identify its molecular targets in cancer cells. researchgate.netnih.gov
Research shows that β-2-himachalen-6-ol exerts its anticancer effects by modulating critical signaling pathways. researchgate.netresearchgate.net Specifically, it has been found to inhibit the Phosphoinositide 3-kinase (PI3K)/AKT and the Mitogen-Activated Protein Kinase (MAPK)/ERK pathways. nih.govresearchgate.netnih.gov These pathways are often hyperactivated in cancer and play a crucial role in promoting cell growth and survival. By inhibiting these pathways, the compound can induce cell cycle arrest and promote apoptosis (programmed cell death). researchgate.netnih.gov
The table below details the specific molecular targets of β-2-himachalen-6-ol within cancer cells and the observed regulatory effect.
| Molecular Target | Pathway/Function | Observed Effect | Reference |
| p-Akt/Akt | PI3K/AKT Pathway (Cell Survival) | Decrease | researchgate.netnih.gov |
| p-Erk/Erk | MAPK/ERK Pathway (Cell Proliferation) | Decrease | researchgate.netnih.gov |
| p53 | Tumor Suppressor | Increase | researchgate.net |
| p21 | Cell Cycle Arrest | Increase | researchgate.net |
| Bcl-2 | Anti-apoptotic Protein | Decrease | researchgate.netnih.gov |
| Bax | Pro-apoptotic Protein | Increase | researchgate.netnih.gov |
| Pro-caspase-3 | Apoptosis Execution | Decrease | researchgate.netnih.gov |
This targeted inhibition of key cancer-related pathways highlights the potential of himachalene derivatives as subjects for further oncological research. nih.gov
Induction of Apoptosis in Cancer Cell Lines (e.g., Non-Small Cell Lung Carcinoma, Breast Cancer)
This compound, a sesquiterpene hydrocarbon, has demonstrated notable biological activities, including the induction of apoptosis in specific cancer cell lines. Research indicates that this compound is effective against non-small-cell lung carcinoma and breast cancer cells, triggering programmed cell death, a critical mechanism for its anticancer effects. scispace.com Studies have highlighted its potential as an antiproliferative agent, with investigations showing it can induce apoptosis in various human cancer cells. greenmedinfo.comnih.gov
The pro-apoptotic activity of this compound and its derivatives is a key area of investigation. For instance, its derivative, beta-2-himachalen-6-ol, has been shown to induce cell death through apoptosis, as confirmed by flow cytometry analysis. nih.govlau.edu.lb This compound was found to be potent against several cancer cell lines, including A549 (non-small cell lung carcinoma) and MB-MDA-231 (breast cancer). nih.govlau.edu.lbresearchgate.net Further research into a metastatic triple-negative breast cancer model using 4T1 cells showed that beta-2-himachalen-6-ol treatment led to a significant increase in the sub-G1 phase of the cell cycle, which is indicative of apoptosis. nih.gov Annexin V/PI staining confirmed that the mode of cell death was indeed early and late apoptosis. nih.gov
The molecular mechanisms often involve the modulation of key regulatory proteins. In various cancer models, treatment with himachalene derivatives has led to the upregulation of pro-apoptotic proteins like Bax and the downregulation of anti-apoptotic proteins such as Bcl-2. surrey.ac.uk This shift in the Bax/Bcl-2 ratio is a classic indicator of the intrinsic apoptotic pathway being activated.
Structure-Activity Relationship of Himachalene Derivatives for Antitumor Effects (e.g., beta-2-himachalen-6-ol)
The antitumor effects of himachalene compounds are significantly influenced by their chemical structure. The exploration of structure-activity relationships (SAR) aims to identify the specific molecular features responsible for their bioactivity, guiding the synthesis of more potent and selective anticancer agents. frontiersin.orgmdpi.com
A prime example of a potent himachalene derivative is beta-2-himachalen-6-ol , a sesquiterpene isolated from the Lebanese wild carrot. nih.govresearchgate.net This natural derivative has demonstrated remarkable anticancer activity against a range of cancer cell lines, including those of the colon, breast, brain, and skin. researchgate.netsurrey.ac.uk Its efficacy is highlighted by its low IC50 values against various cell lines. nih.govlau.edu.lb
| Cell Line | Cancer Type | IC50 (µg/mL) | IC50 (µM) |
| A549 | Non-Small Cell Lung Carcinoma | 13-4 | 58-18 |
| MB-MDA-231 | Breast Adenocarcinoma | 13-4 | 58-18 |
| SF-268 | Glioblastoma | 13-4 | 58-18 |
| Caco-2 | Colorectal Adenocarcinoma | 13-4 | 58-18 |
| B16F-10 | Melanoma | 13-4 | 58-18 |
| 4T1 | Breast Carcinoma | 7 | - |
Table 1: In vitro anticancer activity of beta-2-himachalen-6-ol against various cancer cell lines. Data sourced from multiple studies. nih.govlau.edu.lbresearchgate.netnih.gov
The presence and position of the hydroxyl group in beta-2-himachalen-6-ol appear crucial for its potent bioactivity compared to the parent compound, this compound. This suggests that hydroxylation can enhance the compound's interaction with biological targets.
Furthermore, synthetic efforts have been made to create novel himachalene derivatives to explore their antitumor potential. One study reported the synthesis of a series of this compound derivatives, including semicarbazones, thiosemicarbazones, and thiazoles. researchgate.net These synthetic compounds were evaluated for their in vitro antitumor activity against human fibrosarcoma (HT-1080), breast adenocarcinoma (MCF-7 and MDA-MB-231), and lung carcinoma (A-549) cell lines. The results indicated that all synthesized compounds exhibited moderate to significant cytotoxic activities, with IC50 values ranging from 7.19 to 50 µM. researchgate.net This research underscores that modifications to the this compound scaffold can yield derivatives with significant anticancer properties.
Neuroprotective Mechanisms and Enzyme Modulation
Binding Affinity to Acetylcholinesterase
Acetylcholinesterase (AChE) is a key enzyme in the central nervous system, responsible for breaking down the neurotransmitter acetylcholine. Inhibition of AChE is a primary therapeutic strategy for managing neurodegenerative diseases like Alzheimer's. nih.gov Research has explored the potential of this compound derivatives as AChE inhibitors. smolecule.com
Molecular docking studies have been conducted to evaluate the binding affinity of newly synthesized this compound derivatives to AChE. researchgate.netbiointerfaceresearch.com These computational studies predict favorable interactions and good binding scores between the himachalene derivatives and the active site of the AChE enzyme. researchgate.netbiointerfaceresearch.com This suggests that the himachalene scaffold could be a promising starting point for developing new molecules with potential therapeutic benefits for neurodegenerative diseases. smolecule.com The interaction is thought to occur within a hydrophobic environment of the enzyme, a characteristic that the lipophilic nature of sesquiterpenes like this compound complements. nih.gov
Interaction with Cytochrome P450 3A4
Cytochrome P450 3A4 (CYP3A4) is a critical enzyme predominantly found in the liver and intestine, responsible for the metabolism of a vast majority of clinically used drugs. mdpi.com The interaction of natural compounds with CYP3A4 is of significant interest due to the potential for drug-drug interactions. nih.govnih.gov Inhibition or induction of this enzyme can alter the pharmacokinetics of co-administered drugs, leading to either toxicity or reduced efficacy. liberty.edu
The interaction of this compound derivatives with CYP3A4 has been investigated through molecular docking studies. smolecule.comresearchgate.net These studies aimed to predict the binding affinity and potential inhibitory effects of these compounds on the enzyme. biointerfaceresearch.com The results from these in silico analyses showed good binding scores, indicating that himachalene derivatives have the potential to interact with CYP3A4. researchgate.netbiointerfaceresearch.com This highlights the need for caution and further investigation when considering the therapeutic use of himachalene-based compounds, as they could modulate the metabolism of other drugs processed by CYP3A4. mdpi.comnih.gov
Synergistic Bioactivity with Co-occurring Sesquiterpenoids (e.g., Atlantones, Ishwarol)
In nature, this compound is often found in essential oils alongside other sesquiterpenoids. ontosight.ai The combined action of these compounds can lead to synergistic effects, where the total biological activity is greater than the sum of the individual effects.
Metabolomics and Bioinformatic Applications in Himachalene Research
Untargeted Metabolomic Profiling of Essential Oils
Untargeted metabolomics is a comprehensive analytical approach used to profile all detectable small molecules (metabolites) in a biological sample. In the context of himachalene research, this technique is primarily applied to the essential oils of plants known to produce this compound, such as various species of the Cedrus genus.
The typical workflow involves extracting the essential oil, often through hydrodistillation, followed by analysis using high-resolution analytical platforms, most commonly Gas Chromatography-Mass Spectrometry (GC-MS). researchgate.netnih.gov This technique separates the volatile compounds in the oil, which are then identified based on their mass spectra and retention times. An untargeted approach aims to identify and quantify as many compounds as possible, rather than focusing on a pre-defined list of molecules. researchgate.net
Research employing this methodology on essential oils has successfully identified dozens of metabolites in a single analysis. researchgate.net For instance, studies on the essential oils from different Ocimum (basil) species and closely related Clementine varieties have demonstrated the power of untargeted metabolomics to create detailed volatile organic compound (VOC) profiles. researchgate.netnih.gov In studies of cedarwood oil, this approach allows for the characterization of the complete sesquiterpene fraction, providing a chemical fingerprint where β-himachalene is a major component alongside α-himachalene and γ-himachalene. mdpi.comnih.gov The resulting data is vast and complex, often containing hundreds of signals corresponding to different compounds, which necessitates the use of bioinformatic and chemometric tools for interpretation.
Chemometric Discrimination and Multivariate Analysis of Himachalene Composition
Chemometrics applies mathematical and statistical methods to extract meaningful information from chemical data. ondalys.fr In the analysis of essential oils containing β-himachalene, chemometrics is crucial for interpreting the complex datasets generated by untargeted metabolomic profiling. mdpi.comnih.gov Techniques such as Principal Component Analysis (PCA) and Hierarchical Cluster Analysis (HCA) are widely used to discriminate between samples based on their chemical composition. mdpi.commdpi.com
PCA is an unsupervised pattern recognition technique that reduces the dimensionality of large datasets while retaining most of the variance. mdpi.comspectroscopyonline.com It allows researchers to visualize the relationships between different essential oil samples. For example, PCA can effectively distinguish between essential oils from different conifer species by clustering them based on the relative abundance of their constituent terpenes, including himachalenes. frontiersin.orgfrontiersin.org Studies have shown that while β-himachalene may be a major component in Cedrus atlantica and Cedrus deodara, its proportion relative to other compounds like α-pinene, bornyl acetate (B1210297), or β-caryophyllene can vary, and these variations are effectively captured by PCA. frontiersin.orgfrontiersin.orgresearchgate.net
HCA is another method used to group samples based on their chemical similarity, often visualized as a dendrogram. This has been used to classify different samples of Hyptis crenata into distinct chemotypes based on the profiles of their essential oils. mdpi.comresearchgate.net Such analyses can reveal correlations between the chemical profile and factors like the geographical origin, plant organ, or species. mdpi.comfrontiersin.org For himachalene-containing oils, these multivariate analyses can highlight the specific compounds that are most characteristic of a particular source, providing a powerful tool for quality control and authentication. frontiersin.org
Integration of Computational Predictions with Experimental Data (e.g., GC-Electroantennography)
The integration of computational biology with experimental methods provides a powerful framework for understanding the ecological roles and biosynthetic pathways of sesquiterpenes like β-himachalene.
Computational Predictions: Bioinformatic tools are instrumental in the discovery of the enzymes responsible for terpene biosynthesis. Genome mining, for instance, involves searching sequenced genomes for genes that code for sesquiterpene synthases (STSs), the enzymes that produce the vast diversity of sesquiterpene skeletons from a linear precursor. nih.govmdpi.com Phylogenetic analyses of these predicted STSs can help classify them and predict the types of compounds they might produce. nih.govresearchgate.net This bioinformatic-guided approach has been successful in identifying and characterizing novel STSs from various fungi and plants. mdpi.comacs.orgnih.gov Furthermore, computational strategies like molecular docking can be used to model the interactions between a compound like β-himachalene and specific protein targets, such as insect olfactory receptors, to predict its potential role in plant-insect signaling.
Experimental Validation with GC-Electroantennography (GC-EAG): These computational predictions can be validated experimentally. Gas chromatography coupled with electroantennography (GC-EAG) is a key technique for identifying which volatile compounds in an essential oil are biologically active from an olfactory perspective. rothamsted.ac.uk In a GC-EAG setup, the compounds separated by the GC column are simultaneously sent to a detector (like a mass spectrometer) and an insect's antenna. If a compound elicits an electrical response in the antenna, it is considered "EAG-active," indicating that the insect can smell it. researchgate.net
This method has been used to pinpoint specific terpenes that act as attractants or repellents for insects. researchgate.netresearchgate.net For instance, research on wild tomatoes identified 7-epi-zingiberene as a whitefly repellent through such techniques. cardiff.ac.uk By integrating computational predictions of olfactory receptor binding with GC-EAG results, researchers can efficiently screen the many compounds in an essential oil to identify the specific molecules, such as β-himachalene, that play a role in ecological interactions. This combined approach is crucial for field validation of predicted functions and for understanding the complex chemical ecology of himachalene-producing plants.
Future Directions and Emerging Research Areas
Elucidation of Underexplored Enantiomeric Activities and Stereoisomer-Specific Mechanisms
Beta-himachalene is a chiral molecule, and its biological activity is intrinsically linked to its specific three-dimensional structure. The naturally occurring form is often the (+)-enantiomer. ontosight.ai However, the bioactivity of its synthetic counterparts and other stereoisomers is an area ripe for exploration. Research has noted that the (S)-enantiomer of this compound exhibits activity in anticancer assays, while the properties of its corresponding enantiomer have not been investigated. This highlights a significant gap in understanding how stereochemistry dictates biological function.
Future research must focus on the stereoselective synthesis of all possible stereoisomers of this compound. nih.gov By isolating and studying each enantiomer and diastereomer, researchers can uncover stereoisomer-specific mechanisms of action. For instance, the interaction with chiral biological targets like enzymes and receptors is often highly specific to one stereoisomer. Understanding these specific interactions is crucial for developing targeted therapeutic agents. While the synthesis of various himachalene stereoisomers has been achieved, a systematic evaluation of their distinct biological profiles is still needed. nih.govarkat-usa.org
Comprehensive Quantitative Bioactivity Studies Across Himachalene Isomers
This compound rarely occurs in isolation. It is typically found in essential oils alongside its isomers, alpha-himachalene (B1203509) and gamma-himachalene. researchgate.netmdpi.com The relative concentrations of these isomers can vary significantly depending on the plant source and extraction method. acs.org For example, in Cedrus atlantica (Atlas cedar) essential oil, this compound is often the dominant component, with one study reporting its concentration at 51.95%, followed by alpha-himachalene (15.82%) and gamma-himachalene (12.15%). mdpi.com Another analysis of Cedrus atlantica oil showed this compound at 28.99% and alpha-himachalene at 14.43%. nih.gov
Table 1: Reported Concentrations of Himachalene Isomers in Cedrus atlantica Essential Oil
| Isomer | Concentration (%) - Study 1 mdpi.com | Concentration (%) - Study 2 nih.gov | Concentration (%) - Study 3 tjnpr.org |
| This compound | 51.95 | 28.99 | 30.24 |
| alpha-Himachalene | 15.82 | 14.43 | 16.06 |
| gamma-Himachalene | 12.15 | - | - |
Development of Novel Derivatization Pathways for Targeted Biological Activities
The chemical scaffold of this compound provides a versatile platform for synthetic modification to create novel derivatives with enhanced or targeted biological activities. researchgate.netresearchgate.net Researchers have already explored several derivatization pathways, yielding a range of new compounds. arkat-usa.org
Key synthetic transformations include:
Cyclopropanation: The reaction of this compound with dihalocarbenes leads to the formation of cyclopropane (B1198618) ring derivatives. imist.maresearchgate.net These modifications can alter the molecule's steric and electronic properties, and some derivatives have shown promising antimicrobial activity, with bromine-containing compounds exhibiting improved bacterial inhibition. imist.maresearchgate.net
Oxidation and Epoxidation: Oxidation of this compound can yield various oxygenated derivatives, such as himachalone and himachalol. Epoxidation with reagents like meta-chloroperbenzoic acid (m-CPBA) selectively targets the double bonds, creating epoxides that can be further transformed into other functionalized molecules, including diols. aphrc.org A 6,7-diol derivative of this compound has demonstrated superior antifungal activity compared to the parent compound, suggesting that hydroxylation can enhance bioactivity.
Functional Group Introduction: Multi-step syntheses have been developed to introduce nitrogen-containing functional groups, resulting in compounds like β-amino-α,β-unsaturated ketones. researchgate.net Additionally, the aromatized derivative, ar-himachalene, can undergo Friedel-Crafts acylation and other reactions to produce a variety of substituted benzocycloheptenes, which are being explored for their biological potential. nih.govmdpi.com
Future work in this area should focus on creating libraries of himachalene derivatives and screening them for a wide range of biological activities. The goal is to establish clear structure-activity relationships (SAR), which can guide the rational design of new compounds with optimized potency and selectivity for specific therapeutic targets.
Advanced Computational Modeling for Predictive Research in Himachalene Chemistry
Computational chemistry offers powerful tools to accelerate research in himachalene chemistry by predicting molecular properties and reaction outcomes, thus guiding experimental work. arxiv.org
Density Functional Theory (DFT): DFT calculations have been instrumental in understanding the reactivity and mechanisms of this compound. imist.ma Studies have used DFT to investigate the regio- and stereoselectivity of reactions like epoxidation and cycloaddition. aphrc.orgafricaresearchconnects.comscispace.com By modeling the transition states and reaction pathways, researchers can predict the most likely products, which correlates well with experimental observations. africaresearchconnects.comscispace.com DFT is also used to analyze electronic properties, such as molecular electrostatic potential (MEP) and frontier molecular orbitals (HOMO/LUMO), to predict sites of reactivity. mdpi.comalliedacademies.org
Molecular Docking: To explore the biological potential of this compound and its derivatives, molecular docking simulations are employed. mdpi.com This technique predicts how a molecule might bind to the active site of a biological target, such as an enzyme or protein receptor. smolecule.com Docking studies have been used to investigate the binding affinity of himachalene derivatives to targets like acetylcholinesterase, suggesting potential neuroprotective applications, and to various proteins, indicating possible therapeutic roles. researchgate.netmdpi.comsmolecule.com
Emerging research should continue to integrate these advanced computational models. Predictive 2D- and 3D-QSAR (Quantitative Structure-Activity Relationship) analyses can be developed to correlate structural features of himachalene derivatives with their biological activities. zjxu.edu.cn This synergy between computational prediction and experimental validation will be crucial for efficiently navigating the vast chemical space of himachalene derivatives and identifying promising candidates for further development.
Q & A
Q. What steps are critical for ensuring reproducibility in this compound extraction protocols?
- Guidelines : Publish detailed SOPs for solvent systems (e.g., hexane:ethyl acetate ratios), column chromatography gradients, and drying temperatures. Include validation via inter-laboratory studies and deposit spectra in open-access repositories (e.g., Zenodo) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
